2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid
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Overview
Description
2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid is a complex organic compound featuring a cyclohexyl group, a prop-2-en-1-yl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the cyclohexylamine and react it with prop-2-en-1-yl halide to form the cyclohexyl(prop-2-en-1-yl)amine intermediate. This intermediate is then reacted with 2-hydroxybenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[Cyclohexyl(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid methyl ester
- This compound ethyl ester
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
93679-66-4 |
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Molecular Formula |
C23H25NO4 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[4-[cyclohexyl(prop-2-enyl)amino]-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C23H25NO4/c1-2-14-24(16-8-4-3-5-9-16)17-12-13-20(21(25)15-17)22(26)18-10-6-7-11-19(18)23(27)28/h2,6-7,10-13,15-16,25H,1,3-5,8-9,14H2,(H,27,28) |
InChI Key |
WEUFFHBTMHMNKY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1CCCCC1)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
Origin of Product |
United States |
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